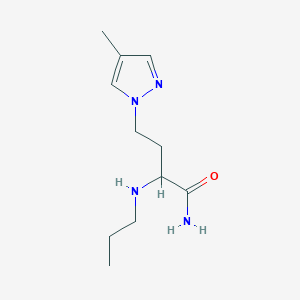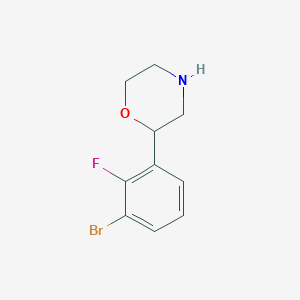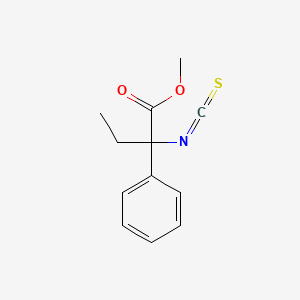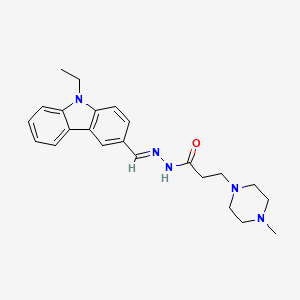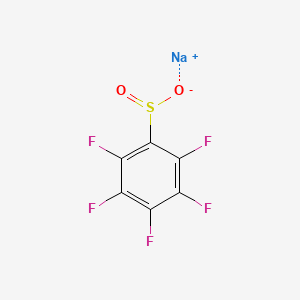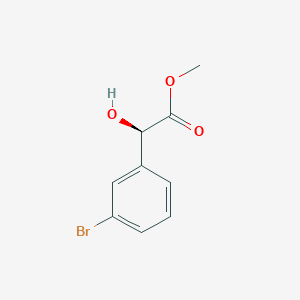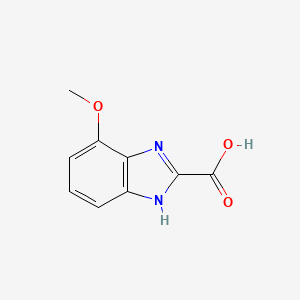![molecular formula C10H16O3 B13634693 Methyl1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate](/img/structure/B13634693.png)
Methyl1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate: is an organic compound with the molecular formula C10H16O3 It is characterized by the presence of an oxirane ring (epoxide) attached to a cyclopentane ring, which is further connected to a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions of suitable precursors.
Introduction of the Oxirane Ring: The oxirane ring is introduced via an epoxidation reaction. This can be achieved by reacting an alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The oxirane ring can undergo oxidation reactions to form diols or other oxidized products.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: The oxirane ring is susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can open the ring to form substituted products.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reduction to alcohols.
Substitution: Nucleophiles such as ammonia or thiols under mild conditions.
Major Products:
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Formed from the reduction of the oxirane ring.
Substituted Products: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Employed in research to study the mechanisms of epoxide reactions.
Biology:
Biochemical Studies: Used in studies involving enzyme-catalyzed reactions with epoxides.
Drug Development:
Medicine:
Therapeutic Agents: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Polymer Production: Used as a monomer or comonomer in the production of specialized polymers.
Coatings and Adhesives: Employed in the formulation of coatings and adhesives due to its reactive oxirane ring.
Mécanisme D'action
The mechanism of action of Methyl1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate involves the reactivity of the oxirane ring. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity underlies its ability to participate in various chemical reactions, including ring-opening reactions with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants it encounters.
Comparaison Avec Des Composés Similaires
Ethyl1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester group.
Propyl1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate: Similar structure with a propyl ester group.
Uniqueness: Methyl1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate is unique due to its specific combination of a methyl ester group, an oxirane ring, and a cyclopentane ring
Propriétés
Formule moléculaire |
C10H16O3 |
|---|---|
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
methyl 1-(oxiran-2-ylmethyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-12-9(11)10(4-2-3-5-10)6-8-7-13-8/h8H,2-7H2,1H3 |
Clé InChI |
YIXKXQOWANRXTJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CCCC1)CC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



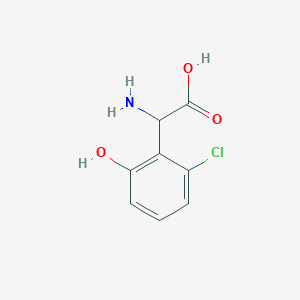

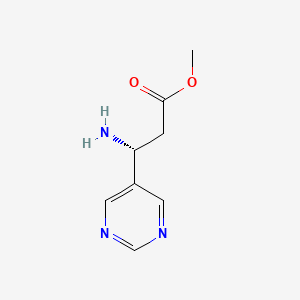
![4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-7-yl)-1,3,2-dioxaborolane](/img/structure/B13634661.png)
